molecular formula C18H21FN2O3S B11115550 1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine

1-[(3-Fluorophenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine

Cat. No.: B11115550
M. Wt: 364.4 g/mol
InChI Key: WZROVLRWRZEOFR-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a fluorobenzenesulfonyl group and a methoxyphenylmethyl group attached to the piperazine ring

Preparation Methods

The synthesis of 1-(3-fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-fluorobenzenesulfonyl chloride and 3-methoxybenzylamine.

    Reaction Conditions: The 3-fluorobenzenesulfonyl chloride is reacted with 3-methoxybenzylamine in the presence of a base such as triethylamine to form the intermediate product.

    Cyclization: The intermediate product is then subjected to cyclization under appropriate conditions to form the final piperazine derivative.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(3-Fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or piperazine ring are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine can be compared with other similar compounds, such as:

    1-(4-Chlorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine: This compound has a chlorobenzenesulfonyl group instead of a fluorobenzenesulfonyl group, which may result in different chemical and biological properties.

    1-(3-Fluorobenzenesulfonyl)-4-[(4-methoxyphenyl)methyl]piperazine: This compound has a methoxy group at a different position on the benzene ring, which can affect its reactivity and interactions.

    1-(3-Fluorobenzenesulfonyl)-4-[(3-hydroxyphenyl)methyl]piperazine: The presence of a hydroxy group instead of a methoxy group can lead to different hydrogen bonding interactions and solubility properties.

The uniqueness of 1-(3-fluorobenzenesulfonyl)-4-[(3-methoxyphenyl)methyl]piperazine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H21FN2O3S

Molecular Weight

364.4 g/mol

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-[(3-methoxyphenyl)methyl]piperazine

InChI

InChI=1S/C18H21FN2O3S/c1-24-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)25(22,23)18-7-3-5-16(19)13-18/h2-7,12-13H,8-11,14H2,1H3

InChI Key

WZROVLRWRZEOFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F

Origin of Product

United States

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